molecular formula C22H34O2 B592410 (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester CAS No. 65919-53-1

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester

Cat. No.: B592410
CAS No.: 65919-53-1
M. Wt: 330.5 g/mol
InChI Key: VWHAHPVYEMPWTO-JEBPEJKESA-N
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Description

  • Mechanism of Action

    Target of Action

    The primary targets of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester, also known as Heneicosapentaenoic acid methyl ester (HPA), are prostaglandin H (PGH) synthase and 5-lipoxygenase . These enzymes play a crucial role in the synthesis of eicosanoids, which are signaling molecules that mediate inflammation and immunity.

    Mode of Action

    HPA is a poor substrate for both PGH synthase and 5-lipoxygenase . It retains the ability to rapidly inactivate pgh synthase . This suggests that HPA can modulate the production of eicosanoids, thereby influencing inflammatory responses.

    Biochemical Pathways

    HPA affects the arachidonic acid pathway. It exhibits strong inhibition of arachidonic acid synthesis from linoleic acid . Arachidonic acid is a precursor for the synthesis of eicosanoids. By inhibiting its synthesis, HPA can potentially downregulate the production of these signaling molecules.

    Pharmacokinetics

    In certain formulations, HPA methyl ester may serve as a prodrug . This means it can enhance the cellular uptake of HPA before being converted into free acid by esterases . This process can increase the bioavailability of HPA, allowing it to exert its effects more efficiently.

    Result of Action

    The molecular and cellular effects of HPA’s action primarily involve the modulation of eicosanoid production. By inhibiting the synthesis of arachidonic acid and inactivating PGH synthase, HPA can potentially reduce the production of eicosanoids . This can have downstream effects on inflammation and immune responses.

    Action Environment

    The action, efficacy, and stability of HPA can be influenced by various environmental factors. For instance, the formulation in which HPA methyl ester is administered can affect its function as a prodrug

    Preparation Methods

      Synthetic Routes: Detailed synthetic routes for HPA methyl ester are not widely documented. it can be synthesized through lipid chemistry methods.

      Industrial Production: Industrial-scale production methods for HPA methyl ester are not commonly reported.

  • Chemical Reactions Analysis

      Reactivity: HPA methyl ester can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: The major products formed during these reactions would be derivatives of HPA methyl ester with modified functional groups.

  • Scientific Research Applications

      Chemistry: HPA methyl ester serves as a valuable tool for studying lipid metabolism and fatty acid biochemistry.

      Biology: It may play a role in cell membrane composition and function.

      Medicine: Research explores its potential health benefits, including anti-inflammatory and cardiovascular effects.

      Industry: HPA methyl ester could find applications in functional foods, dietary supplements, and pharmaceuticals.

  • Comparison with Similar Compounds

    Biological Activity

    (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester (HPA methyl ester) is a polyunsaturated fatty acid (PUFA) belonging to the omega-3 family. It is characterized by a chain of 21 carbon atoms with five double bonds. This compound is structurally similar to eicosapentaenoic acid (EPA) but is elongated by one carbon atom. Its unique structure contributes to its distinct biological activities and potential therapeutic applications.

    • Chemical Formula : C22H34O2
    • Molecular Weight : 330.5 g/mol
    • CAS Number : 65919-53-1
    • Purity : ≥98%
    • Storage : -20°C

    Structure

    The structure of HPA methyl ester can be represented as follows:

    HPA methyl ester=C22H34O2\text{HPA methyl ester}=\text{C}_{22}\text{H}_{34}\text{O}_2
    • Inhibition of Arachidonic Acid Synthesis : HPA methyl ester exhibits strong inhibition of arachidonic acid synthesis from linoleic acid. This property suggests its potential role in modulating inflammatory processes, as arachidonic acid is a precursor for various pro-inflammatory mediators .
    • Incorporation into Cell Membranes : HPA methyl ester can incorporate into phospholipids and triacylglycerol in vivo with an efficiency comparable to EPA and docosahexaenoic acid (DHA). This incorporation may influence cell membrane fluidity and function, potentially affecting cellular signaling pathways .
    • Metabolism and Bioavailability : The compound can be hydrolyzed by esterases within cells to release free heneicosapentaenoic acid, which may enhance its bioavailability and efficacy in therapeutic applications .

    Effects on Health

    Recent studies have highlighted the following effects of HPA methyl ester:

    • Neuroprotective Effects : Research indicates that administration of DHA-H (a precursor to HPA) elevated brain levels of HPA in mice, correlating positively with cognitive performance in models of Alzheimer's disease . This suggests potential neuroprotective benefits.
    • Anti-inflammatory Properties : Due to its ability to inhibit arachidonic acid synthesis, HPA methyl ester may possess anti-inflammatory properties that could be beneficial in conditions characterized by chronic inflammation .

    Table 1: Summary of Biological Activities

    Activity TypeObservationsReference
    Arachidonic Acid InhibitionStrong inhibition observed
    Membrane IncorporationComparable incorporation efficiency with EPA/DHA
    Neuroprotective EffectsPositive correlation with cognitive scores
    Anti-inflammatory EffectsPotential modulation of inflammatory pathways

    Case Study: Neuroprotective Effects in Alzheimer's Disease Models

    A study investigated the effects of DHA-H on cognitive performance in 5xFAD mice, a model for Alzheimer's disease. The administration of DHA-H resulted in increased levels of HPA in the brain, which were positively correlated with improved spatial memory scores. This finding underscores the potential therapeutic role of HPA methyl ester in neurodegenerative diseases .

    Case Study: Fatty Acid Composition Analysis

    A comprehensive analysis was conducted on the fatty acid composition of various oils containing HPA methyl ester. The results indicated that HPA could effectively modulate lipid profiles and potentially influence metabolic pathways related to cardiovascular health .

    Properties

    IUPAC Name

    methyl (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-21H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VWHAHPVYEMPWTO-JEBPEJKESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H34O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID301345240
    Record name Heneicosapentaenoic acid methyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301345240
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    330.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    65919-53-1
    Record name Heneicosapentaenoic acid methyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301345240
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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